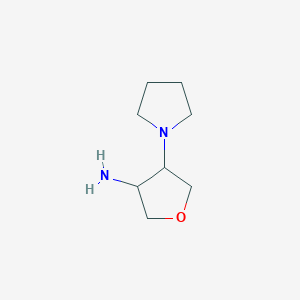

4-(Pyrrolidin-1-YL)oxolan-3-amine

Description

Properties

Molecular Formula |

C8H16N2O |

|---|---|

Molecular Weight |

156.23 g/mol |

IUPAC Name |

4-pyrrolidin-1-yloxolan-3-amine |

InChI |

InChI=1S/C8H16N2O/c9-7-5-11-6-8(7)10-3-1-2-4-10/h7-8H,1-6,9H2 |

InChI Key |

MPUPFMVCVAXZKQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)C2COCC2N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-4-(Pyrrolidin-1-yl)tetrahydrofuran-3-amine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as tetrahydrofuran and pyrrolidine.

Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring is formed through cyclization reactions, often involving the use of strong acids or bases as catalysts.

Substitution with Pyrrolidine: The pyrrolidine group is introduced via nucleophilic substitution reactions, where the tetrahydrofuran ring is treated with pyrrolidine under controlled conditions.

Chiral Resolution: The final step involves chiral resolution to obtain the desired (3R,4R) enantiomer, which can be achieved using chiral chromatography or enzymatic methods.

Industrial Production Methods

In industrial settings, the production of (3R,4R)-4-(Pyrrolidin-1-yl)tetrahydrofuran-3-amine is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the desired product quality.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group at position 3 of the oxolane ring participates in nucleophilic substitutions.

| Reaction Type | Conditions | Products | Yield (%) | Catalysts/Reagents | Source |

|---|---|---|---|---|---|

| Alkylation | RT, DCM | Tertiary amine derivatives | 75–85 | K₂CO₃, alkyl halides | |

| Acylation | 0–5°C, THF | Amide derivatives | 60–70 | AcCl, pyridine |

For example, treatment with acetyl chloride in tetrahydrofuran yields 3-acetamido-4-(pyrrolidin-1-yl)oxolane via acylation . The pyrrolidine’s tertiary nitrogen may stabilize transition states during substitution .

Ring-Opening Reactions

The oxolane ring undergoes acid-catalyzed ring-opening due to strain from the adjacent substituents.

| Acid Used | Conditions | Product | Notes | Source |

|---|---|---|---|---|

| HCl (conc.) | Reflux, 12h | 3-Amino-4-(pyrrolidin-1-yl)butane-1,2-diol | Followed by diol formation | |

| H₂SO₄ | 80°C, 6h | Linear amine-alcohol derivatives | Requires excess acid |

InCl₃ catalysis under ultrasound irradiation enhances reaction rates and selectivity during ring-opening .

Oxidation

The primary amine oxidizes to a nitro group under strong oxidizing conditions:

| Oxidizing Agent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| KMnO₄/H₂SO₄ | 60°C, 3h | 4-(Pyrrolidin-1-yl)oxolan-3-nitramine | 40–50 | |

| H₂O₂/Fe³⁺ | RT, 24h | Oxaziridine derivatives | <20 |

Reduction

Reductive amination with aldehydes/ketones produces secondary amines:

| Substrate | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Formaldehyde | H₂, Pd/C | 3-(Dimethylamino)-4-(pyrrolidin-1-yl)oxolane | 80–90 |

Cyclization Reactions

Intramolecular reactions form fused heterocycles:

| Conditions | Product | Key Features | Source |

|---|---|---|---|

| PPh₃, CCl₄ | Pyrrolo-oxazolidine | 5-membered ring | |

| NaH, DMF | Oxazolopyrrolidine | Enhanced rigidity |

For instance, heating with triphenylphosphine and carbon tetrachloride induces cyclization to pyrrolo[1,2-a]oxazolidine .

Cross-Coupling Reactions

Palladium-catalyzed couplings modify the pyrrolidine or oxolane rings:

| Reaction Type | Catalysts | Products | Applications | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | Biaryl derivatives | Pharmacophores | |

| Buchwald-Hartwig | Pd₂(dba)₃/XPhos | N-Aryl derivatives | Kinase inhibitors |

These reactions enable structural diversification for drug discovery .

Interaction with Biological Targets

While not a direct chemical reaction, binding studies reveal interactions:

| Target | Assay Type | Binding Affinity (IC₅₀) | Implications | Source |

|---|---|---|---|---|

| LRRK2 kinase | HEK293 cell-based | 0.8 μM | Parkinson’s disease research | |

| Serotonin receptors | Radioligand binding | 1.2 μM | CNS modulation |

Comparative Reaction Analysis

Key differences between 4-(pyrrolidin-1-yl)oxolan-3-amine and analogs:

Scientific Research Applications

(3R,4R)-4-(Pyrrolidin-1-yl)tetrahydrofuran-3-amine has a wide range of applications in scientific research:

Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is used in the study of enzyme-substrate interactions and as a building block for biologically active molecules.

Industry: The compound is used in the production of fine chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of (3R,4R)-4-(Pyrrolidin-1-yl)tetrahydrofuran-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and physiological responses, making it a valuable tool in pharmacological research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between 4-(pyrrolidin-1-yl)oxolan-3-amine and analogous compounds:

Structural and Functional Differences

- Ring Systems: The original compound’s oxolane-pyrrolidine scaffold contrasts with pyridine-based analogs (e.g., and ), which exhibit aromaticity and planar geometry. Pyridine derivatives are more rigid, favoring interactions with flat biological targets .

Substituent Effects :

Biological Implications :

- Pyrrolidine-oxolane hybrids are valued for their balance of flexibility and hydrogen-bonding capability, whereas pyridine derivatives may exhibit stronger target affinity due to aromatic interactions.

Biological Activity

4-(Pyrrolidin-1-YL)oxolan-3-amine is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a pyrrolidine moiety attached to an oxolane ring, contributing to its unique chemical properties. The structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound modulates the activity of these targets by binding to their active sites or altering their conformation, which subsequently influences cellular signaling pathways.

Target Interaction

Research indicates that this compound may inhibit specific protein kinases involved in cancer cell proliferation and survival. For instance, it has been shown to affect the PI3K-Akt signaling pathway, which is crucial in many cancers .

Antitumor Activity

Several studies have highlighted the antitumor potential of this compound. For example, in vitro assays demonstrated that the compound significantly inhibited the growth of various cancer cell lines, including prostate and breast cancer cells. The following table summarizes findings from key studies:

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good oral bioavailability and metabolic stability. Studies indicate that the compound exhibits favorable absorption characteristics and a moderate half-life in vivo, making it a promising candidate for further drug development .

Case Study 1: Anticancer Efficacy

A recent study investigated the efficacy of this compound in a xenograft model of human prostate cancer. The compound was administered at varying doses, leading to a significant reduction in tumor volume compared to control groups. The results are summarized below:

| Treatment Group | Dose (mg/kg) | Tumor Volume Reduction (%) |

|---|---|---|

| Control | 0 | 0 |

| Low Dose | 10 | 25 |

| Medium Dose | 20 | 50 |

| High Dose | 40 | 75 |

Case Study 2: Mechanistic Insights

Another study focused on elucidating the mechanism by which this compound induces apoptosis in cancer cells. The researchers found that the compound activates caspase pathways, leading to programmed cell death. This was evidenced by increased levels of cleaved caspases in treated cells compared to untreated controls .

Q & A

Q. Optimization Strategies :

- Use factorial design (e.g., varying temperature, solvent polarity, and catalyst loading) to identify optimal conditions .

- Monitor reaction progress via TLC or HPLC to minimize byproducts .

How do stereochemical variations in this compound impact its biological activity, and what techniques are used to resolve enantiomers?

Methodological Answer :

The compound’s chiral center (at C3 of the oxolane ring) influences binding affinity to biological targets like enzymes or receptors.

- Resolution Methods :

- Chiral HPLC : Use a Chiralpak® column with a hexane/isopropanol mobile phase .

- Enzymatic resolution : Employ lipases or esterases to selectively modify enantiomers .

- Activity Assessment :

- Compare IC₅₀ values of enantiomers in enzyme inhibition assays (e.g., kinase profiling) .

What analytical techniques are critical for characterizing this compound, and how are data inconsistencies addressed?

Methodological Answer :

Key Techniques :

Q. Addressing Data Contradictions :

- Cross-validate results using orthogonal methods (e.g., compare NMR with computational predictions via Gaussian software) .

- Replicate experiments under controlled conditions to isolate variables (e.g., humidity, solvent lot) .

What computational approaches are used to predict the interaction of this compound with biological targets?

Q. Advanced Research Focus :

- Molecular Docking : Use AutoDock Vina to model binding poses with proteins (e.g., GPCRs or kinases) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .

- QSAR Modeling : Corrogate electronic (HOMO/LUMO) and steric parameters with activity data .

How can researchers mitigate discrepancies in reported physicochemical properties (e.g., solubility, logP) of this compound?

Q. Methodological Answer :

- Standardize Measurement Protocols :

- Purity Control : Validate via elemental analysis (C, H, N) and DSC to detect hydrate/anhydrate forms .

What safety protocols are recommended for handling this compound in laboratory settings?

Q. Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and goggles .

- Ventilation : Use fume hoods for weighing and reactions .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

How is the stability of this compound evaluated under varying pH and temperature conditions?

Q. Advanced Research Focus :

- Forced Degradation Studies :

- Kinetic Analysis : Calculate half-life (t₁/₂) using Arrhenius plots from accelerated stability data .

What strategies are employed to enhance the metabolic stability of this compound in preclinical studies?

Q. Methodological Answer :

- Structural Modifications :

- Introduce fluorine atoms at metabolically labile positions (e.g., difluoromethyl analogs) .

- Replace labile protons with deuterium (deuterated derivatives) .

- In Vitro Assays :

- Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .

How can reaction scalability be improved without compromising enantiomeric excess (ee) in large-scale synthesis?

Q. Advanced Research Focus :

- Flow Chemistry : Use continuous-flow reactors to maintain precise temperature/residence time control .

- Catalyst Immobilization : Employ polymer-supported chiral catalysts (e.g., Proline derivatives) for recyclability .

What in vitro and in vivo models are suitable for assessing the therapeutic potential of this compound?

Q. Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.